molecular formula C6H8F2O B2836979 (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane CAS No. 2253630-01-0

(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane

Cat. No.: B2836979
CAS No.: 2253630-01-0
M. Wt: 134.126
InChI Key: OSKDANUBQCCDRI-WHFBIAKZSA-N
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Description

“(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C6H8F2O and a molecular weight of 134.12 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 aliphatic ether, and 1 Oxirane .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 120.5±20.0 °C, and its density is predicted to be 1.23±0.1 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Oxabicyclic Compounds as Novel Promoters for Gas Hydrates

Research has investigated the use of oxabicyclic compounds, including 7-oxabicyclo[4.1.0]heptane, as novel promoters for gas hydrates. These compounds were found to significantly improve the thermodynamic stability of methane and nitrogen hydrate systems, suggesting their potential application in hydrate-based technologies. The study emphasizes the promising features of these compounds, such as their ability to increase the dissociation temperature of methane hydrate, highlighting their considerable potential in both engineering and scientific research fields (Seol, Shin, & Park, 2020).

Bridged Bicyclic Morpholines in Medicinal Chemistry

Bridged bicyclic morpholines, closely related to the structure of interest, have been underscored as important building blocks in medicinal chemistry. Their synthesis from inexpensive materials through straightforward chemistry indicates their value in creating morpholine isosteres, which are crucial for developing new pharmaceutical compounds due to their similar lipophilicity and functional properties compared to traditional morpholine (Walker, Eklov, & Bedore, 2012).

Varilactones and Wortmannilactones: Novel Polyketides

The isolation of new polyketides, varilactones, and wortmannilactones from the fungus Penicillium variabile, features the incorporation of oxabicyclo[2.2.1]heptane units. These compounds, with their unique structures linking oxabicyclo[2.2.1]heptane and oxabicyclo[3.3.0]octane rings, demonstrate the diverse applicability of oxabicyclic compounds in natural product synthesis and pharmacological research (He, Zhang, Che, Zhu, Gu, & Li, 2018).

Synthesis and Characterization of Energetic Organic Peroxides

Research into the synthesis and characterization of 1,4-Dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane and similar compounds demonstrates the potential of oxabicyclic structures in creating energetic materials. These studies contribute to our understanding of the physical and chemical properties of such compounds, including their reactivity and stability, which are vital for applications in materials science (Klapötke, Stiasny, Stierstorfer, & Winter, 2015).

Conformational Analysis of GABA Analogs

The study on conformationally locked analogs of GABA embedded in the bicyclo[3.1.0]hexane core structure provides insights into the structural and functional relevance of such bicyclic systems in mimicking biologically active molecules. This research underscores the versatility of oxabicyclic compounds in designing novel therapeutic agents by manipulating molecular geometry for desired biological activities (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Properties

IUPAC Name

(1S,6S)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDANUBQCCDRI-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](O2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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